N-(2-fluorobenzyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide
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Overview
Description
N-[(2-FLUOROPHENYL)METHYL]-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE is a complex organic compound that features an indole moiety, a piperazine ring, and a fluorophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-FLUOROPHENYL)METHYL]-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. The indole nucleus can be synthesized through Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones or aldehydes . The piperazine ring is then introduced through nucleophilic substitution reactions. The final step involves coupling the indole derivative with the piperazine ring and the fluorophenyl group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[(2-FLUOROPHENYL)METHYL]-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and substituted fluorophenyl compounds .
Scientific Research Applications
N-[(2-FLUOROPHENYL)METHYL]-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-FLUOROPHENYL)METHYL]-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, modulating their activity. The piperazine ring may enhance the compound’s ability to cross cell membranes and interact with intracellular targets. The fluorophenyl group can increase the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **N-[(2-CHLOROPHENYL)METHYL]-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE
- **N-[(2-BROMOPHENYL)METHYL]-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE
- **N-[(2-IODOPHENYL)METHYL]-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE
Uniqueness
N-[(2-FLUOROPHENYL)METHYL]-2-[4-(1H-INDOLE-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOACETAMIDE is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its halogenated analogs. The fluorine atom can increase the compound’s lipophilicity, improving its ability to interact with lipid membranes and penetrate cells .
Properties
Molecular Formula |
C22H21FN4O3 |
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Molecular Weight |
408.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-oxoacetamide |
InChI |
InChI=1S/C22H21FN4O3/c23-17-7-3-1-6-16(17)14-24-20(28)22(30)27-11-9-26(10-12-27)21(29)19-13-15-5-2-4-8-18(15)25-19/h1-8,13,25H,9-12,14H2,(H,24,28) |
InChI Key |
DXHLDMHGYZABGY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=CC=CC=C3N2)C(=O)C(=O)NCC4=CC=CC=C4F |
Origin of Product |
United States |
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